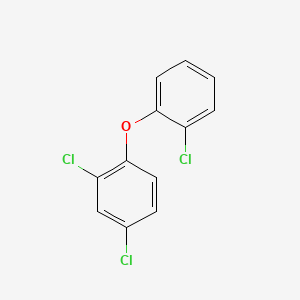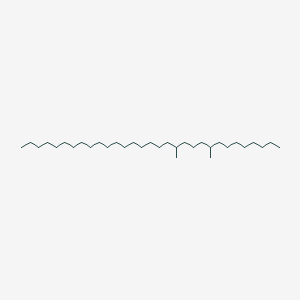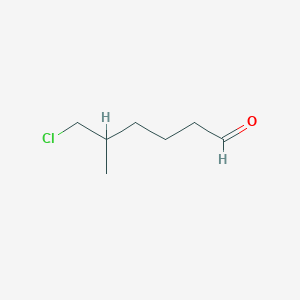
lithium;1-chloro-3-ethynylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;1-chloro-3-ethynylbenzene is an organometallic compound that combines lithium with 1-chloro-3-ethynylbenzene
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-chloro-3-ethynylbenzene typically involves the reaction of 1-chloro-3-ethynylbenzene with a lithium reagent. One common method is the reaction of 1-chloro-3-ethynylbenzene with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, solvent purity, and inert atmosphere, to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
Lithium;1-chloro-3-ethynylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The lithium atom can be replaced by other electrophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the oxidation state of the lithium or the ethynyl group changes.
Coupling Reactions: The ethynyl group can undergo coupling reactions with other alkynes or alkenes, facilitated by transition metal catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, acids, and other electrophiles. The reactions are typically carried out in polar solvents under controlled temperatures.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate or hydrogen gas can be used, often in the presence of a catalyst.
Coupling Reactions: Palladium or nickel catalysts are commonly used, along with ligands that stabilize the transition metal complex.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation and Reduction Reactions: Products can include alcohols, ketones, or carboxylic acids, depending on the specific reaction conditions.
Coupling Reactions: Products include larger organic molecules with extended conjugation or new carbon-carbon bonds.
科学的研究の応用
Lithium;1-chloro-3-ethynylbenzene has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the preparation of polymers and other materials with unique electronic properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions.
作用機序
The mechanism of action of lithium;1-chloro-3-ethynylbenzene involves the interaction of the lithium atom with other molecules or ions. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules. The ethynyl group can participate in π-π interactions or undergo addition reactions with other unsaturated compounds. The specific pathways and molecular targets depend on the reaction conditions and the nature of the other reactants involved.
類似化合物との比較
Similar Compounds
1-Chloro-3-ethynylbenzene: Lacks the lithium atom but has similar reactivity due to the ethynyl group.
Lithium;1-chloro-4-ethynylbenzene: Similar structure but with the ethynyl group in a different position on the benzene ring.
Lithium;1-bromo-3-ethynylbenzene: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Lithium;1-chloro-3-ethynylbenzene is unique due to the presence of both lithium and the ethynyl group, which provides a combination of nucleophilic and electrophilic reactivity. This dual reactivity makes it a versatile compound for various synthetic applications and research purposes.
特性
CAS番号 |
73257-24-6 |
|---|---|
分子式 |
C8H4ClLi |
分子量 |
142.5 g/mol |
IUPAC名 |
lithium;1-chloro-3-ethynylbenzene |
InChI |
InChI=1S/C8H4Cl.Li/c1-2-7-4-3-5-8(9)6-7;/h3-6H;/q-1;+1 |
InChIキー |
UTEXSZNMFVQWCM-UHFFFAOYSA-N |
正規SMILES |
[Li+].[C-]#CC1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


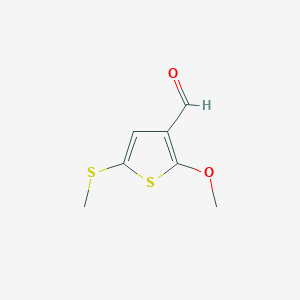
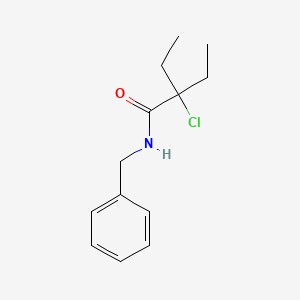

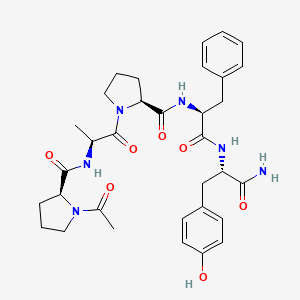
![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)
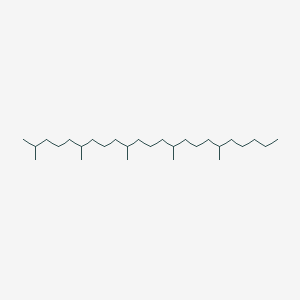
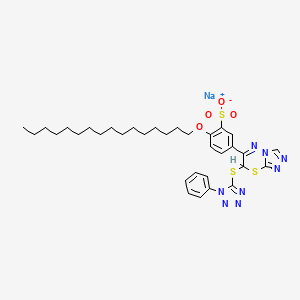
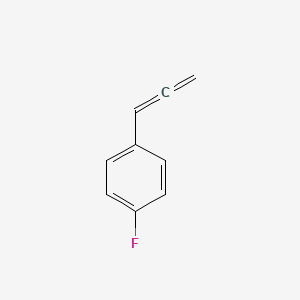
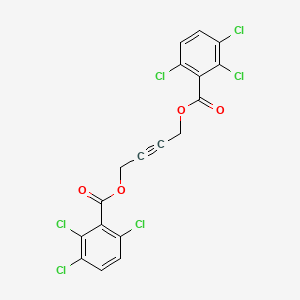
![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)
